molecular formula C22H16BrN3O3 B302613 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B302613
M. Wt: 450.3 g/mol
InChI Key: ZWUXUUHVAPUKTA-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BM212 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

BM212 has been studied for its potential applications in various fields such as cancer research, infectious diseases, and neurological disorders. In cancer research, BM212 has shown promising results as a potential anticancer agent. Studies have shown that BM212 induces apoptosis in cancer cells by activating the caspase pathway. BM212 has also been studied for its potential use as an antibacterial and antifungal agent. In neurological disorders, BM212 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of BM212 involves the inhibition of DNA synthesis by binding to the enzyme thymidylate synthase. Thymidylate synthase is an essential enzyme for DNA synthesis, and the inhibition of this enzyme results in the inhibition of DNA synthesis, which leads to cell death. BM212 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
BM212 has been shown to have several biochemical and physiological effects. In cancer cells, BM212 induces apoptosis by activating the caspase pathway. BM212 also inhibits DNA synthesis by binding to thymidylate synthase. In neurological disorders, BM212 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

BM212 has several advantages and limitations for lab experiments. The advantages of BM212 include its potential as an anticancer, antibacterial, and antifungal agent. BM212 also has neuroprotective effects, making it a potential therapeutic agent for neurological disorders. The limitations of BM212 include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on BM212. One potential direction is to study the safety and efficacy of BM212 as a therapeutic agent for cancer, infectious diseases, and neurological disorders. Another direction is to study the structure-activity relationship of BM212 to optimize its potency and selectivity. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of BM212 to optimize its dosing and administration.
Conclusion
In conclusion, BM212 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BM212 involves the reaction of 4-bromobenzaldehyde and 4-methylbenzaldehyde with pyrrole-2-carboxaldehyde and barbituric acid in the presence of a catalyst. BM212 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Future research on BM212 includes studying its safety and efficacy as a therapeutic agent, optimizing its potency and selectivity, and determining its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of BM212 involves the reaction of 4-bromobenzaldehyde and 4-methylbenzaldehyde with pyrrole-2-carboxaldehyde and barbituric acid in the presence of a catalyst. The reaction results in the formation of BM212, which is a yellow crystalline solid. The synthesis of BM212 has been optimized to produce high yields and purity of the compound.

properties

Product Name

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C22H16BrN3O3

Molecular Weight

450.3 g/mol

IUPAC Name

(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H16BrN3O3/c1-14-4-8-17(9-5-14)26-21(28)19(20(27)24-22(26)29)13-18-3-2-12-25(18)16-10-6-15(23)7-11-16/h2-13H,1H3,(H,24,27,29)/b19-13+

InChI Key

ZWUXUUHVAPUKTA-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=O

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=O

Origin of Product

United States

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